

3,4,5-Trichloronitrobenzene: A Technical Review for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,4,5-Trichloronitrobenzene**

Cat. No.: **B033126**

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trichloronitrobenzene is a chlorinated nitroaromatic compound with the chemical formula $C_6H_2Cl_3NO_2$. It serves as a key intermediate in the synthesis of a variety of more complex molecules, finding applications in the pharmaceutical and agrochemical industries.^[1] Its utility stems from the reactivity imparted by the three chlorine atoms and the nitro group on the benzene ring, which allow for a range of chemical transformations. This technical guide provides a comprehensive review of the available scientific literature on **3,4,5-trichloronitrobenzene**, focusing on its chemical properties, synthesis, potential metabolism, toxicity, and environmental fate.

Chemical and Physical Properties

3,4,5-Trichloronitrobenzene is a pale-yellow or pale orange crystalline solid at room temperature.^{[1][2]} It is characterized by its high purity, typically around 99%.^[3] The compound is insoluble in water but soluble in organic solvents like chloroform and methanol.^{[2][4]} Key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of **3,4,5-Trichloronitrobenzene**

Property	Value	Reference
Chemical Formula	<chem>C6H2Cl3NO2</chem>	[1]
Molecular Weight	226.44 g/mol	[5]
Appearance	Pale-yellow crystals or yellow crystalline solid	[2]
Melting Point	72.5 °C (162.5 °F)	[2]
Boiling Point	284.1 °C at 760 mmHg	[3]
Density	1.807 g/cm³	[2]
Water Solubility	< 1 mg/mL at 15 °C	[2]
logP (XLogP3)	3.9	[2]
CAS Number	20098-48-0	[2]
IUPAC Name	1,2,3-Trichloro-5-nitrobenzene	[2]

Synthesis

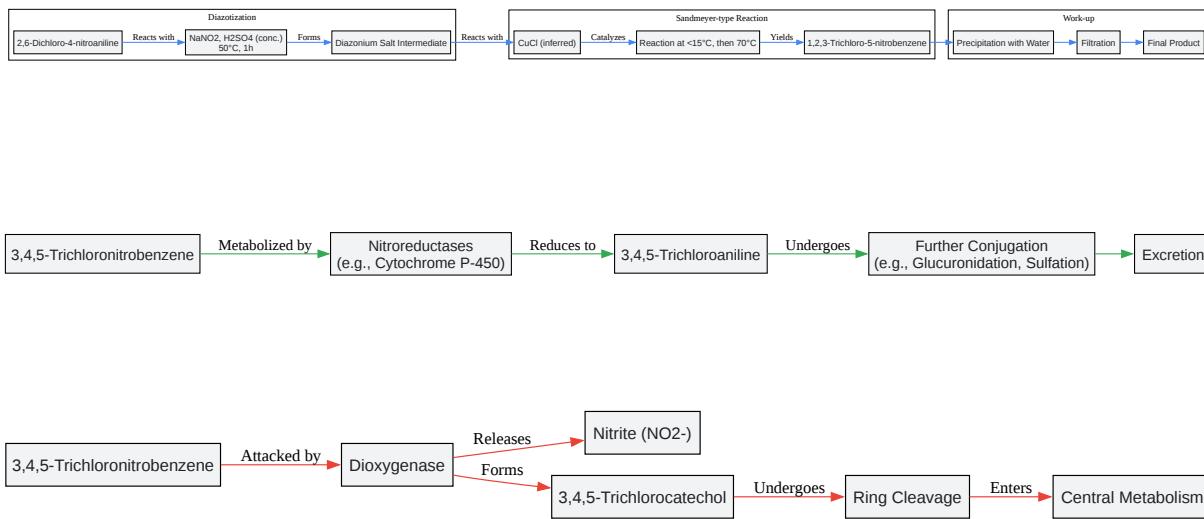
A common synthetic route to produce chlorinated nitroaromatics involves the nitration of a corresponding chlorinated benzene precursor. While a specific, detailed experimental protocol for the synthesis of **3,4,5-trichloronitrobenzene** was not found in the reviewed literature, a plausible method can be inferred from the synthesis of its isomer, 1,2,3-trichloro-5-nitrobenzene, from 2,6-dichloro-4-nitroaniline. This reaction proceeds via a diazotization-sandmeyer-type reaction sequence.

Experimental Protocol: Synthesis of 1,2,3-Trichloro-5-nitrobenzene from 2,6-Dichloro-4-nitroaniline

This protocol describes the synthesis of an isomer and can be considered a representative method for the synthesis of trichloronitrobenzenes.

Materials:

- 2,6-Dichloro-4-nitroaniline


- Concentrated sulfuric acid (98%)
- Sodium nitrite
- Glacial acetic acid
- Water

Procedure:

- To a reaction flask at 20 °C, add 96 g of 98% concentrated sulfuric acid.
- Slowly add 7.2 g of sodium nitrite with stirring.
- Heat the mixture to 70 °C until the sodium nitrite is completely dissolved.
- Cool the solution to 50 °C.
- Add 20 g of 2,6-dichloro-4-nitroaniline at once and maintain the reaction at this temperature for 1 hour.
- After the reaction is complete, cool the mixture to 5 °C.
- Slowly add 27.3 g of glacial acetic acid dropwise to form the diazonium salt solution.
- In a separate reaction flask, prepare a solution for the Sandmeyer reaction.
- Slowly add the diazonium salt solution dropwise to the Sandmeyer reaction flask under rapid stirring, maintaining the temperature below 15 °C.
- After the addition is complete, continue the reaction for 1 hour.
- Raise the temperature to 70 °C and continue the reaction for another hour.
- Cool the reaction mixture to room temperature.
- Pour the mixture into a 2L reaction flask and add 60 g of water under stirring.
- After 30 minutes, filter the mixture to obtain the solid product.

- The resulting yellow solid is 1,2,3-trichloro-5-nitrobenzene.

This process reportedly yields a product with a purity of 98.3% as determined by HPLC.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4,5-Trichloronitrobenzene | C₆H₂Cl₃NO₂ | CID 88365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro nephrotoxicity induced by chloronitrobenzenes in renal cortical slices from Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3,4,5-Trichloronitrobenzene: A Technical Review for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033126#literature-review-on-3-4-5-trichloronitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com